molecular formula C12H13NO2 B1312216 Tert-butyl 3-cyanobenzoate CAS No. 383185-76-0

Tert-butyl 3-cyanobenzoate

Cat. No. B1312216
M. Wt: 203.24 g/mol
InChI Key: ASCIDWNCPZKTCI-UHFFFAOYSA-N
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Patent
US09315467B2

Procedure details

Part B. To a mixture of tert-butanol (3.50 g, 47.22 mmol), pyridine (3.72 g, 46.78 mmol) and cat. DMAP in methylene chloride (15 mL) is added dropwise 3-cyanobenzoyl chloride (6.81 g, 41.07 mmol) and pyridine (3 mL) in methylene chloride (10 mL) at 0° C. The resulting mixture is stirred at room temperature for 20 h. The solvent is evaporated, and the residue is purified by flash chromatography (1:1 methylene chloride/hexanes) to afford 3-cyano-benzoic acid tert-butyl ester (6.84 g, 82.1% yield) as white solid. 1H NMR (300 MHz, CDCl3): δ 8.24 (1H, s), 8.20 (1H, dd, J=7.9, 1.2 Hz), 7.78 (1H, dd, J=6.7, 1.1 Hz), 7.52 (1H, m), 1.58 (9H, s).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
3.72 g
Type
reactant
Reaction Step One
Quantity
6.81 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])([CH3:4])([CH3:3])[CH3:2].N1C=CC=CC=1.[C:12]([C:14]1[CH:15]=[C:16]([CH:20]=[CH:21][CH:22]=1)[C:17](Cl)=[O:18])#[N:13]>CN(C1C=CN=CC=1)C.C(Cl)Cl>[C:1]([O:5][C:17](=[O:18])[C:16]1[CH:20]=[CH:21][CH:22]=[C:14]([C:12]#[N:13])[CH:15]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
3.72 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
6.81 g
Type
reactant
Smiles
C(#N)C=1C=C(C(=O)Cl)C=CC1
Name
Quantity
3 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred at room temperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the residue is purified by flash chromatography (1:1 methylene chloride/hexanes)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)(C)(C)OC(C1=CC(=CC=C1)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.84 g
YIELD: PERCENTYIELD 82.1%
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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